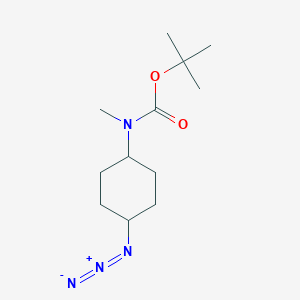![molecular formula C13H13N5O2 B3010453 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1001500-35-1](/img/structure/B3010453.png)
7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid" is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. The pyrazolopyrimidine scaffold is known for its versatility in chemical reactions and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that build the complex structure from simpler precursors. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by first preparing a hydroxypyrazolopyrimidine ester, followed by chlorination and subsequent reactions with different nucleophiles to introduce various substituents at the 7-position . Similarly, the synthesis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involved the reaction of aminothiazolyl-pyrazoline with arylidene ethyl cyanoacetate . These methods demonstrate the regioselective functionalization of the pyrazolopyrimidine core, which is crucial for obtaining the desired compound with specific substituents.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by X-ray diffraction analysis, which provides precise information about the crystal structure and geometry of the molecule. For example, a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, was found to crystallize in the triclinic space group with specific cell parameters . Theoretical calculations, such as HF/6-31G(d) and B3LYP/6-31G(d) methods, are also used to predict the ground state structure and compare it with experimental findings .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives exhibit a range of chemical reactivities, which can be exploited to synthesize new compounds with potential biological activities. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate led to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, showcasing the ability of these compounds to undergo intramolecular cyclization . The reactivity of these compounds can also be tuned to produce pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are of interest as potential benzodiazepine receptor ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The electronic properties, such as HOMO and LUMO energies, are important for understanding the molecule's reactivity and interaction with biological targets. These properties can be studied through spectroscopic methods like FT-IR and by calculating molecular electrostatic potential (MEP) . Additionally, the synthesis of 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones from ethyl 1-aryl-4-isocyanatopyrazole-3-carboxylates highlights the potential for creating polyfunctional pyrazoles with diverse chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : A study by Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the tunability of N-alkylation in these compounds, which is pivotal for developing specific chemical properties and potential applications in various fields (Drev et al., 2014).
Novel Synthesis Techniques : The work by Wang et al. (2018) involved the synthesis of a complex pyrazolo[1,5-a]pyrimidine derivative, showcasing advanced synthetic methods that could be applicable to the synthesis of 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid for research purposes (Wang et al., 2018).
Applications in Biological Studies
Antimicrobial and Radical Scavenging Activities : Şener et al. (2017) reported on pyrazolo[1,5-a]pyrimidine derivatives demonstrating antimicrobial properties against various bacteria and fungi, as well as significant antioxidant activities. This suggests potential biological applications for derivatives of this compound (Şener et al., 2017).
Potential in Anticancer Research : Liu et al. (2016) synthesized a pyrazolo[1,5-a]pyrimidine derivative with significant inhibition effects on cancer cell proliferation, suggesting that similar compounds, including this compound, could have applications in cancer research (Liu et al., 2016).
Chemical and Pharmacological Research
Chemical Reactivity and Synthesis of Derivatives : Martins et al. (2009) investigated the chemical reactivity of pyrazolo[1,5-a]pyrimidines, leading to the synthesis of various derivatives. This research underlines the versatility of these compounds in chemical synthesis, which can be relevant for derivatives of this compound (Martins et al., 2009).
Synthesis for Imaging Agents in Neuroinflammation : Another study by Wang et al. (2018) on a pyrazolo[1,5-a]pyrimidine derivative highlights the potential use of such compounds in developing imaging agents for neuroinflammation, indicating a possible research avenue for the compound (Wang et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of MFCD04969267 are currently unknown. The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are purine analogs . Therefore, it’s possible that it may interact with enzymes or receptors that typically bind with purines.
Mode of Action
Given its structural similarity to purines, it might interfere with the normal function of purine-binding proteins, leading to changes in cellular processes .
Biochemical Pathways
As a purine analog, it could potentially disrupt purine metabolism or other purine-dependent pathways .
Pharmacokinetics
Many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, are known to have good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Given its structural similarity to purines, it might cause changes in cellular processes that rely on purine metabolism .
properties
IUPAC Name |
7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-17-7-10(8(2)16-17)11-4-5-14-12-9(13(19)20)6-15-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXBYGZFPVCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC=NC3=C(C=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001500-35-1 |
Source


|
| Record name | 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)


![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)


![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)



